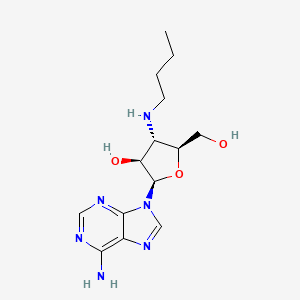
3'-(n-Butylamino)-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(n-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a butylamino group attached to the 3’ position of the ribose sugar, replacing the hydroxyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Butylamino)-3’-deoxyadenosine typically involves the protection of functional groups, selective substitution reactions, and deprotection stepsThe final step involves the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of 3’-(n-Butylamino)-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient purification techniques, and scalable reaction conditions to ensure cost-effectiveness and high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3’-(n-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the butylamino group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
3’-(n-Butylamino)-3’-deoxyadenosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 3’-(n-Butylamino)-3’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance binding affinity and selectivity towards these targets, modulating their activity and downstream signaling pathways. This can result in various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3’-Amino-3’-deoxyadenosine: Lacks the butyl group, resulting in different chemical and biological properties.
3’-Deoxyadenosine: Lacks both the amino and butyl groups, making it less reactive and less biologically active.
N6-Butyladenosine: Features a butyl group at the N6 position instead of the 3’ position, leading to different interactions and effects.
Uniqueness
3’-(n-Butylamino)-3’-deoxyadenosine is unique due to the presence of the butylamino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a versatile tool in research and therapeutic applications .
Propiedades
Número CAS |
134934-84-2 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-8(5-21)23-14(11(9)22)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
Clave InChI |
IPFAIEGUVIJGOH-AOGLXQGOSA-N |
SMILES isomérico |
CCCCN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CCCCNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


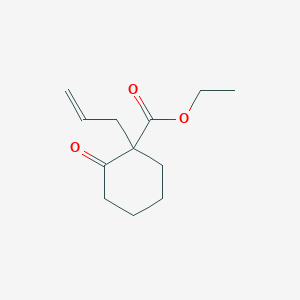
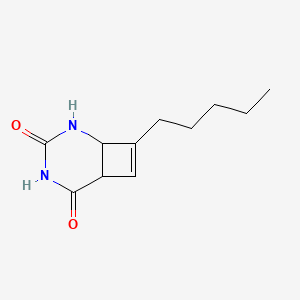

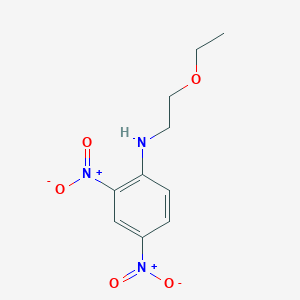

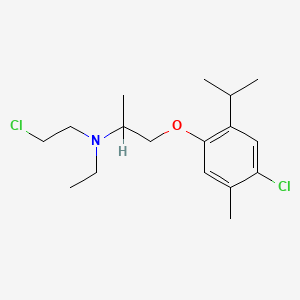
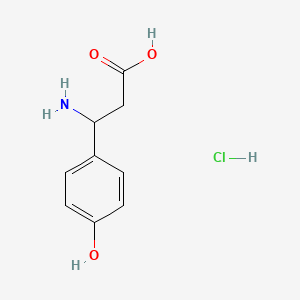
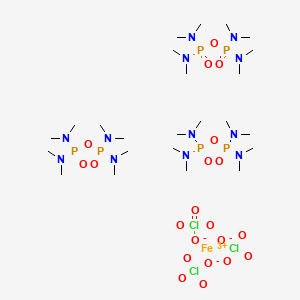
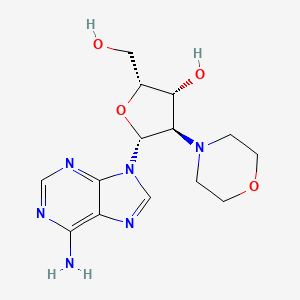

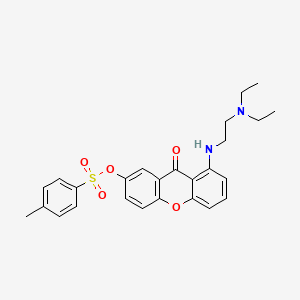
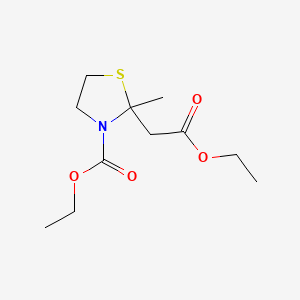
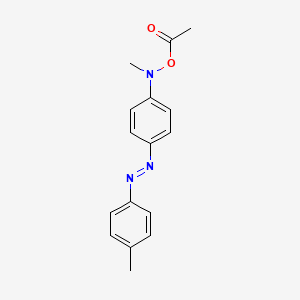
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
